methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate
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Overview
Description
“Methyl 4-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazine-1-carbonyl)benzoate” is a derivative of 1,2,4-triazole . These derivatives are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors . They have been reported as promising anticancer agents .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is established by NMR and MS analysis . The IR absorption spectra of these compounds are characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The target products were obtained in high yield (86%) at 80°C using tert-butanol peroxide as an oxidant and ether as a solvent and reactant .Scientific Research Applications
Antimicrobial Activities
Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds, including variations of piperazine as an amine component, have demonstrated good or moderate activities against test microorganisms, suggesting potential for development as antimicrobial agents (Bektaş et al., 2007).
Structural Analysis and Conformation Studies
The structural and conformational characteristics of related triazenes, including derivatives of piperazine and methyl benzoate, have been studied through X-ray crystallographic analysis. These studies provide insights into the molecular configurations, which are crucial for understanding the chemical behavior and potential interactions of these compounds in biological systems (Little et al., 2008).
Synthesis and Application in Medicinal Chemistry
Compounds related to the specified chemical structure have been synthesized and analyzed for their potential in medicinal chemistry, especially as antimicrobial and antifungal agents. The synthesis and structural elucidation of these compounds pave the way for their application in developing new therapeutic agents (Sallam et al., 2021).
Drug Delivery Systems
The development of water-soluble compounds for drug delivery, including pyrenyl derivatives encapsulated in metalla-cages, highlights the potential of utilizing complex chemical structures for enhancing the solubility and delivery efficiency of lipophilic drugs. Such studies indicate the role of sophisticated chemical synthesis in creating novel drug delivery platforms (Mattsson et al., 2010).
Antibacterial and Antifungal Activity
Research into pyrazoline and pyrazole derivatives, closely related to the specified compound, has demonstrated significant antibacterial and antifungal activities. These findings support the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Future Directions
The future directions in the research of 1,2,4-triazole derivatives include the discovery and development of more effective and potent anticancer agents . These compounds could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
The primary targets of the compound are cancer cells, specifically MCF-7 and HCT-116 cell lines . The compound exhibits potent inhibitory activities against these cell lines .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation . This is achieved through the induction of apoptosis, a process that leads to programmed cell death . This mode of action is particularly effective against rapidly proliferating cells, such as cancer cells .
Biochemical Pathways
It is known that the compound’s action results in the induction of apoptosis . Apoptosis is a complex biochemical pathway that involves a series of events, including changes in cell morphology, DNA fragmentation, and ultimately cell death .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with different targets suggests that it may have favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation and the induction of apoptosis . This leads to a decrease in the number of cancer cells and potentially to the shrinkage of tumors .
Properties
IUPAC Name |
methyl 4-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O3/c1-29-19(28)15-4-2-14(3-5-15)18(27)25-10-8-24(9-11-25)16-6-7-17(23-22-16)26-13-20-12-21-26/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXWMKGPTUKRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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